4-Prop-2-ynylmorpholine;hydrobromide
Description
4-Prop-2-ynylmorpholine hydrobromide is a morpholine derivative where the morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is substituted with a propargyl (prop-2-ynyl) group at the 4-position. The hydrobromide salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
6329-60-8 |
|---|---|
Molecular Formula |
C7H12BrNO |
Molecular Weight |
206.08 g/mol |
IUPAC Name |
4-prop-2-ynylmorpholine;hydrobromide |
InChI |
InChI=1S/C7H11NO.BrH/c1-2-3-8-4-6-9-7-5-8;/h1H,3-7H2;1H |
InChI Key |
HLIGBBDLNBKCAU-UHFFFAOYSA-N |
SMILES |
C#CCN1CCOCC1.Br |
Canonical SMILES |
C#CCN1CCOCC1.Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects :
- Propargyl groups (as in 4-prop-2-ynylmorpholine) are electron-withdrawing and reactive in click chemistry, whereas imidazolyl groups (as in ) enhance hydrogen-bonding capacity, favoring receptor interactions.
- Hydrobromide salts generally improve aqueous solubility compared to free bases, critical for bioavailability in drug candidates .
- Neutral morpholine derivatives (e.g., ) lack ionic character, limiting their use in polar reaction media.
- In contrast, pteridine-based hydrobromides () target metabolic enzymes, indicating divergent biological pathways.
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